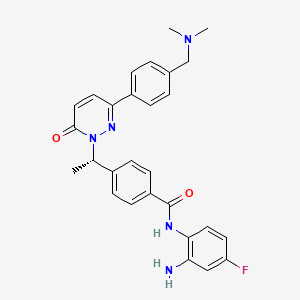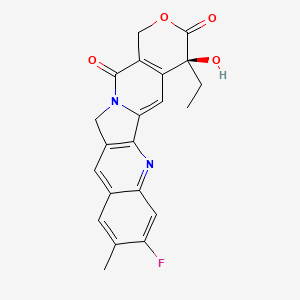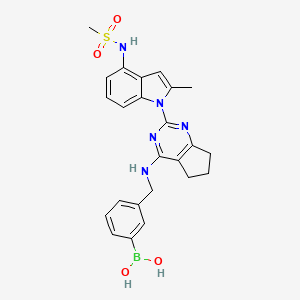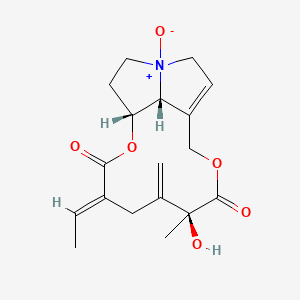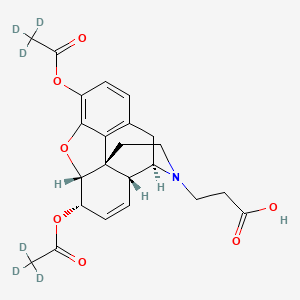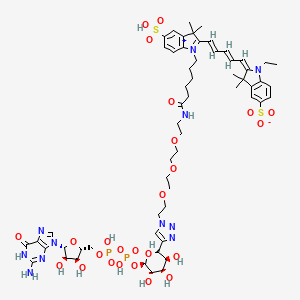
GDP-Fucose-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GDP-Fucose-Cy5 is a fluorescent dye conjugated to the C6 position of the fucose molecule. This compound is used for labeling free glycans, glycoproteins, and glycolipids. It is particularly useful in glycan imaging and the detection of specific glycan epitopes on glycoproteins and cell surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fucose-Cy5 involves the conjugation of a fluorescent dye, Cy5, to the C6 position of the fucose molecule. This is typically achieved through a chemoenzymatic approach, where GDP-fucose is first synthesized and then conjugated with Cy5. The reaction conditions often involve the use of fucosyltransferases, which facilitate the transfer of the fucose moiety to the target molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of GDP-fucose followed by its conjugation with Cy5. The process requires stringent control of reaction conditions to ensure high yield and purity. The final product is typically lyophilized with Tris buffer at pH 8.0 and stored at temperatures below -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
GDP-Fucose-Cy5 primarily undergoes glycosylation reactions, where it is incorporated into glycoproteins and glycolipids via fucosyltransferases. These reactions are crucial for the formation of fucosylated glycans, which play significant roles in various biological processes .
Common Reagents and Conditions
The common reagents used in these reactions include fucosyltransferases such as FUT2, FUT6, FUT7, FUT8, and FUT9. The reactions are typically carried out at physiological pH and temperature, with the presence of cofactors like manganese ions to enhance enzyme activity .
Major Products
The major products formed from these reactions are fucosylated glycans, which include complex and high-mannose N-glycans. These glycans are essential for various cellular functions, including cell-cell adhesion and signaling .
Wissenschaftliche Forschungsanwendungen
GDP-Fucose-Cy5 has a wide range of applications in scientific research:
Chemistry: Used for the fluorescent labeling of glycans, enabling the study of glycan structures and interactions.
Biology: Facilitates the imaging of glycan distribution on cell surfaces, aiding in the understanding of cellular processes and interactions.
Medicine: Used in the detection of specific glycan epitopes, which can be crucial for diagnosing diseases and developing targeted therapies.
Industry: Employed in the quantitation of fucosylation levels in glycoproteins, which is important for the quality control of biopharmaceuticals
Wirkmechanismus
The mechanism of action of GDP-Fucose-Cy5 involves its incorporation into glycoproteins and glycolipids via fucosyltransferases. The fluorescent dye Cy5 allows for the visualization of these glycans under a microscope, with excitation at 649 nm and emission at 671 nm. This enables researchers to study the distribution and dynamics of glycans in various biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CMP-Cy3-Sialic Acid: Another fluorescent dye conjugated to sialic acid, used for dual labeling and detection of sialoglycans.
GDP-Azido-Fucose: A similar compound used for glycan labeling, but with an azido group instead of Cy5.
CMP-Azido-Sialic Acid: Used for labeling sialoglycans with an azido group.
Uniqueness
GDP-Fucose-Cy5 is unique due to its specific conjugation to the C6 position of fucose and its red fluorescent properties. This makes it particularly useful for dual labeling experiments and for studying the specific roles of fucosylated glycans in biological processes .
Eigenschaften
Molekularformel |
C58H79N11O25P2S2 |
|---|---|
Molekulargewicht |
1456.4 g/mol |
IUPAC-Name |
(2E)-2-[(2E,4E)-5-[1-[6-[2-[2-[2-[2-[4-[(2S,3S,4R,5S,6R)-6-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C58H79N11O25P2S2/c1-6-67-39-18-16-34(97(81,82)83)29-36(39)57(2,3)42(67)13-9-7-10-14-43-58(4,5)37-30-35(98(84,85)86)17-19-40(37)68(43)21-12-8-11-15-44(70)60-20-23-87-25-27-89-28-26-88-24-22-66-31-38(64-65-66)51-48(73)47(72)50(75)55(92-51)93-96(79,80)94-95(77,78)90-32-41-46(71)49(74)54(91-41)69-33-61-45-52(69)62-56(59)63-53(45)76/h7,9-10,13-14,16-19,29-31,33,41,46-51,54-55,71-75H,6,8,11-12,15,20-28,32H2,1-5H3,(H7-,59,60,62,63,70,76,77,78,79,80,81,82,83,84,85,86)/t41-,46-,47-,48+,49-,50+,51+,54-,55-/m1/s1 |
InChI-Schlüssel |
WXSWLKALKUJDGB-BPPNBVOHSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)OP(=O)(O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)C6C(C(C(C(O6)OP(=O)(O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
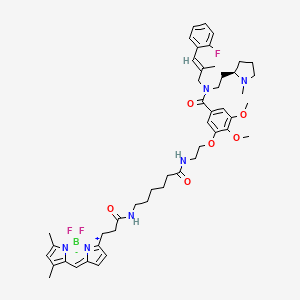
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
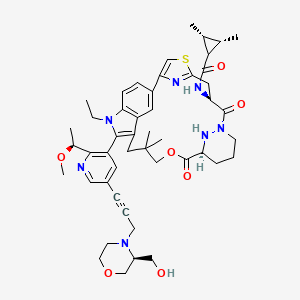
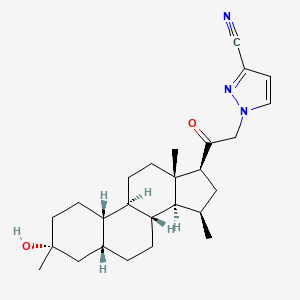
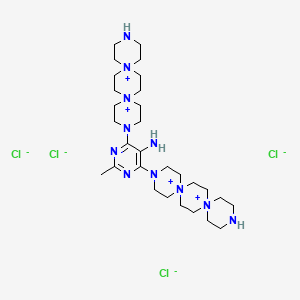

![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
